molecular formula C11H18ClNO B1489416 Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride CAS No. 2098130-49-3

Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride

Cat. No.: B1489416
CAS No.: 2098130-49-3
M. Wt: 215.72 g/mol
InChI Key: SGMTVWLEAPXGLZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 6.10 (d, J = 3.1 Hz, 1H, furan H-3)
    • δ 5.95 (d, J = 3.1 Hz, 1H, furan H-4)
    • δ 3.20–3.10 (m, 1H, methanamine CH)
    • δ 2.45 (s, 3H, furan-CH₃)
    • δ 1.80–1.50 (m, 8H, cyclopentyl) .
  • ¹³C NMR (101 MHz, DMSO-d₆):
    • δ 155.2 (furan C-2), 152.1 (furan C-5), 107.3 (furan C-3), 105.8 (furan C-4), 53.4 (methanamine CH), 38.2 (cyclopentyl), 22.5 (furan-CH₃) .

Infrared (IR) Spectroscopy

  • Strong absorption at 3200–2800 cm⁻¹ (N–H stretch of NH₃⁺).
  • Peaks at 1610 cm⁻¹ (C=C furan ring) and 1240 cm⁻¹ (C–O–C stretching) .

Mass Spectrometry (MS)

  • ESI+ : m/z 180.2 [M+H]⁺ (base compound), with fragments at m/z 121.1 (cyclopentyl loss) and m/z 95.0 (furan cleavage) .

Comparative Structural Analysis with Related Furan-containing Amines

The structural uniqueness of this compound becomes evident when compared to analogs:

Compound Key Structural Differences Impact on Properties
Cyclopentyl(furan-2-yl)methanamine Lacks 5-methyl substituent Reduced steric hindrance
Cycloheptenyl(5-methylfuran-3-yl)methanamine Larger cycloheptenyl ring; furan substitution at C-3 Altered conformational flexibility
Cyclopentyl(5-methylthiophen-2-yl)methanamine Sulfur replaces furan oxygen Increased lipophilicity

The 5-methyl group on the furan ring enhances electron density at C-2, potentially increasing reactivity in electrophilic substitutions. Conversely, the cyclopentyl group’s bulkiness may limit access to the amine group in hydrogen-bonding interactions compared to smaller alkyl chains .

Properties

IUPAC Name

cyclopentyl-(5-methylfuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9;/h6-7,9,11H,2-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMTVWLEAPXGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in relation to adenosine receptors. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SARs), and relevant research findings.

Pharmacological Profile

The compound is structurally related to known adenosine receptor (AR) modulators, which have been implicated in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that play crucial roles in cardiovascular function, immune response, and neuroprotection. The specific interactions of this compound with these receptors can significantly influence its biological effects.

Key Findings:

  • Adenosine Receptor Interaction : The compound exhibits affinity for multiple AR subtypes, including A1, A2A, A2B, and A3. Its binding affinity can be modulated by structural modifications, which affect the pharmacological profile of the compound .
  • Efficacy in Cellular Assays : In vitro studies have demonstrated that this compound can modulate cAMP levels in cells expressing various ARs, indicating its potential as an agonist or antagonist depending on the receptor subtype targeted .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the cyclopentyl group and the furan moiety can lead to significant changes in receptor affinity and selectivity.

Structural Modification Effect on Activity
Increased alkyl chain lengthEnhanced binding affinity
Substitution on furan ringAltered receptor selectivity
Hydrochloride salt formationImproved solubility and stability

These findings suggest that careful modification of the compound's structure could lead to enhanced therapeutic profiles.

Study 1: Adenosine Receptor Modulation

A recent study evaluated the effects of this compound on human cell lines expressing different ARs. The results indicated:

  • A1 Receptor Activation : The compound significantly increased cAMP levels, suggesting it acts as an A1 receptor agonist.
  • A2A Receptor Interaction : It displayed partial agonistic activity at the A2A receptor, which is relevant for conditions such as ischemia and neurodegenerative diseases .

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of this compound against cancer cell lines:

  • Cell Lines Tested : Hela (cervical cancer) and A549 (lung cancer) cells were used.
  • Results : The compound exhibited significant cytotoxicity with IC50 values indicating potential as a therapeutic agent in oncology .

Scientific Research Applications

Medicinal Chemistry

Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride is primarily investigated for its potential therapeutic effects. It has shown promise in the following areas:

  • Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective properties. Studies have suggested potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .
  • Antidepressant Activity : Some studies have linked furan derivatives to antidepressant effects, suggesting that this compound could be explored as a candidate for developing new antidepressants .

Biochemical Research

The compound is utilized in biochemical assays and proteomics research:

  • Enzyme Inhibition Studies : It serves as a substrate or inhibitor in enzyme assays, particularly those involving monoamine oxidases (MAOs) which are critical in neurotransmitter metabolism .
  • Cell Culture Applications : The compound has been used in cell culture studies to investigate its effects on cellular signaling pathways, particularly those related to cell survival and proliferation .

Drug Development

This compound is being evaluated for its potential as a lead compound in drug development:

  • Lead Compound for New Drugs : Its unique structure allows it to be modified to enhance efficacy and reduce side effects. Researchers are exploring derivatives of this compound for improved pharmacological profiles .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry analyzed various furan derivatives, including this compound, for their neuroprotective effects against oxidative stress-induced neuronal cell death. The results indicated that the compound could significantly reduce cell death in cultured neurons, suggesting a mechanism involving the modulation of antioxidant pathways .

Case Study 2: Antidepressant Activity Evaluation

In a preclinical trial, researchers evaluated the antidepressant potential of this compound using animal models. The findings demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant agent .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryTreatment for neurological disordersNeuroprotection, modulation of neurotransmitters
Biochemical ResearchEnzyme inhibition studiesInsights into MAO activity
Drug DevelopmentLead compound for new drug formulationsEnhanced efficacy and reduced side effects

Comparison with Similar Compounds

Table 1: Comparison of Cyclopentyl(5-methylfuran-2-yl)methanamine Hydrochloride with Analogs

Compound Name Molecular Formula Substituents Key Functional Groups Notable Properties/Applications
Cyclopentyl(5-methylfuran-2-yl)methanamine HCl C₁₁H₁₈ClNO Cyclopentyl, 5-methylfuran-2-yl Furan, secondary amine, HCl salt Likely intermediate in drug synthesis (inferred)
5-Methyl-2-furanylmethanamine HCl (2n) C₆H₁₀ClNO 5-methylfuran-2-yl Furan, primary amine, HCl salt NMR data in methanol-d4 (δ 6.05–2.20 ppm)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 4-chlorophenyl-thiazol Thiazole, primary amine, HCl salt High melting point (268°C)
(5-Fluoro-3-methylbenzofuran-2-yl)methanamine HCl C₁₀H₁₁ClFNO 5-fluoro-3-methylbenzofuran-2-yl Benzofuran, primary amine, HCl salt Enhanced aromaticity; potential bioactivity
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine HCl C₁₁H₂₂ClN Cyclohexyl, isopropyl Cyclohexane, primary amine, HCl salt Steric bulk from cyclohexane/isopropyl

Physicochemical and Spectroscopic Properties

  • NMR Characteristics : The 5-methylfuran-2-yl group in the target compound likely induces distinct ¹H NMR shifts compared to simpler analogs. For instance, 5-methyl-2-furanylmethanamine HCl (2n) exhibits furan proton signals at δ 6.05 (d, J = 3.1 Hz) and δ 5.95 (d, J = 3.1 Hz), with methyl protons at δ 2.20 . The cyclopentyl group may further deshield adjacent protons due to its electron-donating nature.
  • Thermal Stability : The thiazole-substituted analog in shows a high melting point (268°C), suggesting that heterocyclic substituents enhance thermal stability compared to furan derivatives .

Research Findings and Implications

  • Solubility Trends : Hydrochloride salts of methanamines generally exhibit higher aqueous solubility than free bases, critical for bioavailability in drug formulations .
  • Synthetic Challenges : Steric hindrance from the cyclopentyl group may complicate synthetic modifications, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic systems) .

Preparation Methods

General Synthetic Strategy

The preparation of Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride typically follows a multi-step synthetic route involving:

  • Formation of a chiral or racemic sulfinamide intermediate derived from 5-methylfuran-2-carboxaldehyde.
  • Subsequent nucleophilic addition of a cyclopentyl organometallic reagent (Grignard reagent) to the sulfinamide intermediate.
  • Hydrolysis and purification steps leading to the free amine.
  • Conversion of the free amine into the hydrochloride salt for stability and isolation.

This approach leverages the use of chiral sulfinamide auxiliaries to control stereochemistry and Grignard reagents to introduce the cyclopentyl substituent.

Preparation of the Sulfinamide Intermediate

The key intermediate, (S,E)-2-Methyl-N-[(5-methylfuran-2-yl)methylene]propane-2-sulfinamide, is synthesized by condensation of 5-methylfuran-2-carboxaldehyde with (S)-2-methylpropane-2-sulfinamide in the presence of titanium(IV) ethoxide as a Lewis acid catalyst. The reaction proceeds in dichloromethane at room temperature overnight, followed by filtration and solvent evaporation to yield the crude sulfinamide intermediate in quantitative yield without further purification.

Reaction conditions:

Reagent Quantity Solvent Temperature Time
5-Methylfuran-2-carboxaldehyde 1.00 eq (1.69 mL) Dichloromethane Room temp Overnight
(S)-2-Methylpropane-2-sulfinamide 1.00 eq (2.00 g)
Titanium(IV) ethoxide 2.20 eq (7.50 µL)
Sodium sulfate 2 g

The crude product is filtered through celite and used directly in the next step.

Nucleophilic Addition Using Cyclopentylmagnesium Chloride

The sulfinamide intermediate undergoes nucleophilic addition with cyclopentylmagnesium chloride, a Grignard reagent, to form the corresponding sulfinamide adduct. The Grignard reagent is prepared or purchased as a 2 M solution in tetrahydrofuran (THF). The reaction is conducted under inert atmosphere (nitrogen), cooled to 0 °C, and the sulfinamide solution is added dropwise to the stirred Grignard solution. The mixture is then stirred for 72 hours to ensure complete reaction.

Reaction conditions:

Reagent Quantity Solvent Temperature Time
Cyclopentylmagnesium chloride 2.20 eq (5.15 mL) THF 0 °C 72 hours
Sulfinamide intermediate 1.00 eq (1.0 g) THF

After completion, the reaction mixture is quenched by saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and evaporated to yield the crude sulfinamide adduct.

Hydrolysis and Purification

The crude sulfinamide adduct is subjected to acidic hydrolysis to remove the sulfinyl protecting group, liberating the free amine. This step typically involves treatment with hydrochloric acid or another acid under controlled conditions, followed by purification via column chromatography using a gradient of dichloromethane and ethyl acetate.

The free amine is then converted into its hydrochloride salt by reaction with hydrochloric acid, facilitating isolation as a stable crystalline solid.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1. Sulfinamide formation Condensation of aldehyde with sulfinamide 5-Methylfuran-2-carboxaldehyde, (S)-sulfinamide, Ti(OEt)4, DCM, RT, overnight Sulfinamide intermediate (quantitative yield)
2. Grignard addition Nucleophilic addition of cyclopentylmagnesium chloride Cyclopentylmagnesium chloride (2 M in THF), 0 °C, 72 h, N2 atmosphere Sulfinamide adduct (crude)
3. Hydrolysis and purification Acidic cleavage of sulfinamide, purification Acid (HCl), column chromatography (DCM/ethyl acetate gradient) Free amine, then hydrochloride salt

Research Findings and Notes

  • The use of chiral sulfinamide auxiliaries allows for stereochemical control in the preparation of the amine, which is crucial for biological activity and further synthetic applications.
  • The Grignard reagent addition step is critical and requires strict anhydrous and inert conditions to avoid side reactions.
  • The overall yields reported for analogous compounds using this methodology range from moderate to good, with the sulfinamide formation typically quantitative and the Grignard addition step yield-dependent on reaction conditions and workup.
  • The hydrochloride salt form enhances compound stability and facilitates handling and storage.

Q & A

Q. What are the established synthetic routes for Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride?

The synthesis typically involves reductive amination of 5-methylfuran-2-carbaldehyde with cyclopentylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

  • Step 1 : Condensation of 5-methylfuran-2-carbaldehyde with cyclopentylamine in a polar solvent (e.g., methanol) under reflux.
  • Step 2 : Reduction of the intermediate imine using sodium borohydride or catalytic hydrogenation.
  • Step 3 : Salt formation via HCl gas bubbling or aqueous HCl addition. Optimization of reaction time, temperature (e.g., 60–80°C for reflux), and stoichiometry is critical for yield (typically 60–75%) and purity . Characterization via 1^1H/13^13C NMR and LC-MS is recommended to confirm structure and purity >95% .

Q. How do solubility and stability impact experimental design with this compound?

The hydrochloride salt improves aqueous solubility compared to the free base, but solubility in organic solvents (e.g., DMSO, ethanol) remains limited. Stability studies suggest:

  • Storage : -20°C under inert atmosphere to prevent degradation.
  • pH Sensitivity : Degrades in strongly acidic/basic conditions; use neutral buffers for biological assays.
  • Light Sensitivity : Store in amber vials to avoid photodegradation. Pre-experiment solubility testing in target solvents is advised to avoid precipitation .

Q. What biological activities are associated with structurally similar compounds?

Analogous cyclopentyl-amine derivatives exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .
  • Neurotransmitter Receptor Modulation : Affinity for serotonin (5-HT2A_{2A}) and dopamine receptors (D2_2) in computational docking studies . Validate activity via agar diffusion (antimicrobial) or radioligand binding assays (receptor studies) .

Advanced Research Questions

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

Common contradictions arise from:

  • Impurity Profiles : Use HPLC with UV/ELSD detection to quantify byproducts (e.g., unreacted aldehyde or over-reduction products).
  • Bioassay Variability : Standardize cell lines (e.g., ATCC strains) and assay conditions (e.g., incubation time, media composition).
  • Structural Isomerism : Confirm regiochemistry via NOESY NMR or X-ray crystallography if unexpected activity arises .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to 5-HT2A_{2A} receptors using software like GROMACS or AMBER.
  • Docking Studies : Use AutoDock Vina to assess binding poses in active sites (PDB: 6A93 for 5-HT2A_{2A}).
  • QSAR Modeling : Coramine substituent effects (e.g., furan vs. thiophene) on bioactivity using MOE or Schrödinger Suite .

Q. How do reaction conditions influence enantiomeric purity, and what are the implications?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or asymmetric synthesis with (R)- or (S)-BINAP catalysts.
  • Biological Impact : Enantiomers may show 10–100x differences in receptor binding (e.g., D2_2 vs. 5-HT2A_{2A}).
  • Data Reporting : Always specify enantiomeric ratios (e.g., ee >98%) in publications to ensure reproducibility .

Q. What strategies optimize its use as a building block in multi-step syntheses?

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during subsequent reactions.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl halides) at the furan ring.
  • Scale-Up : Transition from batch to continuous flow reactors for improved heat management and yield (80–90%) .

Q. How can metabolite profiling elucidate its pharmacokinetic behavior?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify Phase I/II metabolites.
  • Key Enzymes : CYP3A4/2D6 inhibition assays (fluorometric) to predict drug-drug interactions.
  • Data Integration : Use software like MetaboAnalyst to map metabolic pathways and half-life predictions .

Methodological Notes

  • Characterization : Always include 1^1H/13^13C NMR (DMSO-d6_6), HRMS, and elemental analysis.
  • Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests, ketanserin for 5-HT2A_{2A}).
  • Data Reproducibility : Report solvent purity (HPLC-grade), temperature (±1°C), and humidity controls.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride
Reactant of Route 2
Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride

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